1-Benzyl 3-methyl 1H-indole-1,3-dicarboxylate
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Overview
Description
1-Benzyl 3-methyl 1H-indole-1,3-dicarboxylate is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural and synthetic compounds with various applications in medicine, biology, and industry .
Preparation Methods
The synthesis of 1-Benzyl 3-methyl 1H-indole-1,3-dicarboxylate can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol to yield the corresponding tricyclic indole . Industrial production methods often involve large-scale reactions with optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Benzyl 3-methyl 1H-indole-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Major products formed from these reactions include various substituted indoles, which can be further utilized in different applications .
Scientific Research Applications
1-Benzyl 3-methyl 1H-indole-1,3-dicarboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Benzyl 3-methyl 1H-indole-1,3-dicarboxylate involves its interaction with various molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing biological processes such as cell signaling, gene expression, and enzyme activity . The exact molecular targets and pathways depend on the specific application and the biological system involved .
Comparison with Similar Compounds
1-Benzyl 3-methyl 1H-indole-1,3-dicarboxylate can be compared with other similar compounds, such as:
1-Benzyl 1H-indole-3-carbaldehyde: Used in the preparation of inhibitors for RNA polymerase II and Bcl-2 family proteins.
1-Benzyl 1H-indole-3-carboxylate: Known for its antiviral and anticancer activities.
Indole-3-acetic acid: A plant hormone involved in growth and development.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
131424-24-3 |
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Molecular Formula |
C18H15NO4 |
Molecular Weight |
309.3 g/mol |
IUPAC Name |
1-O-benzyl 3-O-methyl indole-1,3-dicarboxylate |
InChI |
InChI=1S/C18H15NO4/c1-22-17(20)15-11-19(16-10-6-5-9-14(15)16)18(21)23-12-13-7-3-2-4-8-13/h2-11H,12H2,1H3 |
InChI Key |
JFECJVXRKJGZPY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN(C2=CC=CC=C21)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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